molecular formula C16H23N7OS B12169284 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12169284
M. Wt: 361.5 g/mol
InChI Key: FBXAOQCATCJREP-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a thiadiazole ring, a tetrazole ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Formation of the Tetrazole Ring: This often involves the reaction of nitriles with azides under acidic or basic conditions.

    Coupling Reactions: The thiadiazole and tetrazole rings are then coupled with a cyclohexane carboxamide group through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

    Substitution: Various substitution reactions can occur, especially on the cyclohexane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Drug Development: Possible use as a pharmacophore in the design of new drugs.

    Biological Probes: Utilization in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Polymer Chemistry: Use in the synthesis of novel polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Uniqueness

The unique combination of the thiadiazole and tetrazole rings with the cyclohexane carboxamide group may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a tetrazole moiety , which are known for their diverse biological activities. Its molecular formula is C18H22N4SC_{18}H_{22}N_4S, with a molecular weight of approximately 354.5 g/mol. The cyclohexyl groups enhance lipophilicity, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and carbon disulfide.
  • Tetrazole Formation : The tetrazole moiety can be synthesized using the azide method or through cyclization with hydrazine derivatives.
  • Final Coupling Reaction : The final product is obtained by coupling the thiadiazole and tetrazole components with cyclohexanecarboxylic acid derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiadiazole and tetrazole rings have shown efficacy against various bacterial strains and fungi. Preliminary studies suggest that this compound may inhibit specific pathways in microbial metabolism.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The unique combination of the thiadiazole and tetrazole structures may enhance its pharmacological profile, making it a candidate for treating inflammatory diseases.

Anticancer Potential

The potential anticancer activity of this compound is supported by studies on related thiadiazole derivatives that have demonstrated cytotoxic effects on cancer cell lines. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have indicated:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : The compound may interact with specific receptors implicated in pain and inflammation signaling.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideContains benzyl substitutionNotable antimicrobial properties
5-CyclohexylthiadiazoleSimple thiadiazole structureAnticancer effects
2-Tetrazolecarboxylic acidFeatures tetrazole ringAnti-inflammatory activity

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Thiadiazole Derivatives : A study published in Journal of Medicinal Chemistry reported that certain thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria .
  • Anti-inflammatory Mechanisms : Research indicated that compounds with thiadiazole rings could inhibit TNF-alpha production in macrophages, suggesting potential therapeutic applications in autoimmune diseases .
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds induced apoptosis in various cancer cell lines through caspase activation pathways .

Properties

Molecular Formula

C16H23N7OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H23N7OS/c24-14(16(9-5-2-6-10-16)23-11-17-21-22-23)18-15-20-19-13(25-15)12-7-3-1-4-8-12/h11-12H,1-10H2,(H,18,20,24)

InChI Key

FBXAOQCATCJREP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

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